Valeroidine
Overview
Description
Valeroidine is a tropane alkaloid, a class of naturally occurring chemical compounds that have a wide range of biological activities. Tropane alkaloids are characterized by their bicyclic structure, which includes a nitrogen atom. This compound, specifically, is known for its unique structural features and potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeroidine can be synthesized starting from optically active keto-lactams. The synthetic route involves the formation of silyl enol ether using tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), followed by lactam activation with trifluoromethanesulfonic anhydride (Tf2O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The resulting intermediate undergoes a halide-promoted cyclization to form the tropane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis has also been explored to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Valeroidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydroxylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydroxylated derivatives, and various substituted this compound compounds .
Scientific Research Applications
Valeroidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including analgesic and anticholinergic effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
Valeroidine is structurally similar to other tropane alkaloids such as cocaine, atropine, and scopolamine. it is unique in its specific arrangement of functional groups and its distinct pharmacological profile. Unlike cocaine, which is primarily known for its stimulant effects, this compound exhibits a broader range of biological activities, including potential therapeutic applications in neurology .
Comparison with Similar Compounds
- Cocaine
- Atropine
- Scopolamine
- Hyoscyamine
Valeroidine’s uniqueness lies in its specific structural features and its potential for diverse pharmacological applications, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
[(3R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3/t9?,10-,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLVFVOTXZBFO-RUJICJSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332039 | |
Record name | Valeroidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-96-0 | |
Record name | Valeroidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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